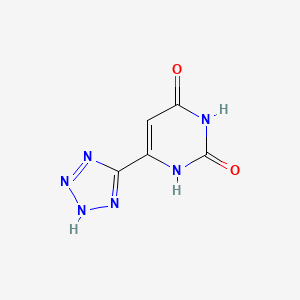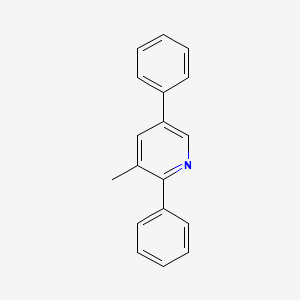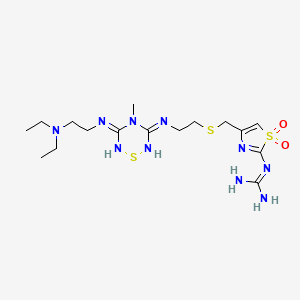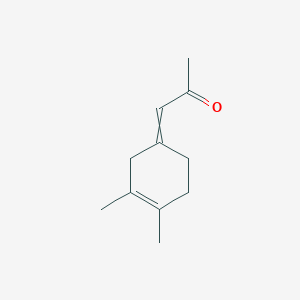![molecular formula C9H14N2S B14368409 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile CAS No. 90695-74-2](/img/structure/B14368409.png)
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile is an organic compound characterized by its unique structure, which includes a butanedinitrile backbone with three methyl groups and a methylsulfanyl group attached
Méthodes De Préparation
The synthesis of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable nitrile precursor with a methylsulfanyl methylating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reagents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and potential effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile include:
2,2,3-Trimethylbutanedinitrile: Lacks the methylsulfanyl group, resulting in different chemical properties.
3-[(Methylsulfanyl)methyl]butanedinitrile: Lacks the additional methyl groups, affecting its reactivity and applications.
2,2,3-Trimethyl-3-butylbutanedinitrile: Substitutes the methylsulfanyl group with a butyl group, altering its chemical behavior
Propriétés
Numéro CAS |
90695-74-2 |
|---|---|
Formule moléculaire |
C9H14N2S |
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
2,2,3-trimethyl-3-(methylsulfanylmethyl)butanedinitrile |
InChI |
InChI=1S/C9H14N2S/c1-8(2,5-10)9(3,6-11)7-12-4/h7H2,1-4H3 |
Clé InChI |
IJEYASHUSFQWOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C(C)(CSC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)

![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

